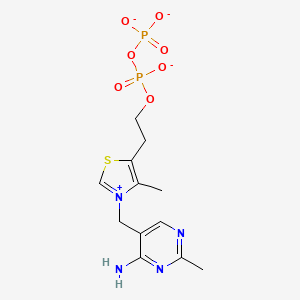
1-O-Formylrocagloic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-Formylrocagloic acid is a natural product found in Aglaia cucullata with data available.
Aplicaciones Científicas De Investigación
Potent Cytotoxicity in Cell Lines
1-O-Formylrocagloic acid, identified as a derivative from the fruits of Amoora cucullata, has been found to exhibit potent cytotoxicity against various cell lines including KB, BC, and NCI-H187. This suggests its potential use in cancer research, particularly in the development of anticancer agents (Chumkaew, Kato, & Chantrapromma, 2006).
Role in Oligonucleotide Synthesis
Although not directly related to this compound, research on similar formyl compounds, like the 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite, has shown potential in oligonucleotide synthesis. This could indirectly suggest a role for similar formyl compounds in genetic research and therapy (Grajkowski et al., 2001).
Formic Acid Applications in Energy and Pharmaceuticals
Research into formic acid, a simpler carboxylic acid, indicates its broad applications in energy storage and pharmaceuticals. While this is not directly about this compound, it offers insight into the potential utility of related formyl compounds in various scientific fields (Singh, Singh, & Kumar, 2016).
Biorefinery Applications
The study of lignin from formic acid-acetic acid-H2O biorefinery of corn stalk rind, though not directly about this compound, suggests potential applications of formyl compounds in biorefinery processes, particularly in the production of high-value lignin-based products (Ma et al., 2021).
Propiedades
Fórmula molecular |
C28H26O9 |
|---|---|
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
(1R,2R,3S,3aR,8bS)-1-formyloxy-8b-hydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C28H26O9/c1-33-18-11-9-17(10-12-18)28-23(16-7-5-4-6-8-16)22(26(30)31)25(36-15-29)27(28,32)24-20(35-3)13-19(34-2)14-21(24)37-28/h4-15,22-23,25,32H,1-3H3,(H,30,31)/t22-,23-,25-,27+,28+/m1/s1 |
Clave InChI |
SWAWBLUMMMXDHE-GWNOIRNCSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)OC=O)C(=O)O)C5=CC=CC=C5 |
SMILES canónico |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)OC=O)C(=O)O)C5=CC=CC=C5 |
Sinónimos |
1-O-formylmethyl rocaglate 1-O-formylrocagloic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[14-Acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1255191.png)


![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1255196.png)


![5,7-Dihydroxy-4-Oxo-2-(3,4,5-Trihydroxyphenyl)-4h-Chromen-3-Yl 6-Deoxy-2-O-{6-O-[(2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoyl]-Beta-D-Glucopyranosyl}-Alpha-L-Mannopyranoside](/img/structure/B1255202.png)

![(3-Heptyl-5-hydroxyphenyl) 2-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B1255207.png)


